molecular formula C12H16N2 B1581007 2-Methyl-3-N,N-dimethylaminomethylindole CAS No. 37125-92-1

2-Methyl-3-N,N-dimethylaminomethylindole

Cat. No.: B1581007
CAS No.: 37125-92-1
M. Wt: 188.27 g/mol
InChI Key: AJNMXMZCRHTBEH-UHFFFAOYSA-N
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Description

2-Methyl Gramine, also known as N,N-dimethyl-1H-indole-3-methylamine, is an indole alkaloid that has garnered significant attention due to its diverse biological activities. This compound is naturally found in plants such as Arundo donax L. and barley, where it plays a defensive role against herbivores . It is also a precursor for the biosynthesis of tryptophan, an essential amino acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl Gramine typically involves the Mannich reaction, where indole is reacted with formaldehyde and dimethylamine. The reaction conditions often include an acid catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 2-Methyl Gramine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl Gramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acid catalysts.

Major Products Formed:

Scientific Research Applications

2-Methyl Gramine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl Gramine involves its interaction with various molecular targets:

Comparison with Similar Compounds

2-Methyl Gramine can be compared with other indole alkaloids such as:

Uniqueness: What sets 2-Methyl Gramine apart is its broad spectrum of biological activities and its role as a precursor in the biosynthesis of tryptophan. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

N,N-dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-11(8-14(2)3)10-6-4-5-7-12(10)13-9/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNMXMZCRHTBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958303
Record name N,N-Dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine
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Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37125-92-1
Record name 3-((Dimethylamino)methyl)-2-methylindole
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Record name 37125-92-1
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Record name N,N-Dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine
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Record name 2-METHYLGRAMINE
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Record name 3-((DIMETHYLAMINO)METHYL)-2-METHYLINDOLE
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Synthesis routes and methods

Procedure details

AcOH, 236 ml., was mixed with cooling and stirring with 62 m. of 37% formaldehyde at 10°, and 154 ml of 25% aqueous dimethylamine was added dropwise with cooling so as to maintain the temperature at 10°. A solution of 100 g of 2-methylindole in 160 ml of dioxane was then added dropwise with cooling, again maintaining the temperature at 10°. The mixture was stirred at ice temperature for 1 hour and then overnight at room temperature. The mixture was then poured into 2.0 of water with stirring. A small amount of insoluble material was removed by filtration. The filtrate was treated with activated charcoal, filtered again, and the filtrate cooled and basified by the dropwise addition of about 225 ml. of 50% aqueous sodium hydroxide. The product was collected by filtration, washed with water, and air dried, yield 96 g. This material was dissolved in 700 ml of dilute aqueous HCl, treated with activated carbon, filtered, and again basified after diluting to 2 l. with water. The product was collected, air dried, and recrystallized from acetonitrile, yield 72 g., m.p. 117°-119°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-methylgramine a potential alternative to existing antifouling solutions?

A1: Current antifouling paints often rely on heavy metals like bis-(n-butyltin)oxide (TBTO), which pose significant environmental risks. Research has shown that 2-methylgramine exhibits potent inhibitory activity against the settlement of barnacle larvae (specifically Balanus amphitrite) [, ]. Notably, its toxicity to these larvae is significantly lower compared to TBTO []. This suggests that 2-methylgramine could offer a more environmentally friendly approach to combat biofouling.

Q2: How does 2-methylgramine affect barnacle larvae?

A2: Studies indicate that 2-methylgramine doesn't act as a toxin to barnacle larvae, but rather as a repellent []. This means it interferes with their settlement process without directly killing them. The exact mechanism of this repellent effect requires further investigation.

Q3: Has 2-methylgramine been incorporated into any practical applications?

A3: Yes, researchers have successfully developed a silicone-based antifouling paint containing 5,6-dichloro-1-methylgramine (DCMG), a close derivative of 2-methylgramine []. Field tests demonstrated that surfaces coated with this paint remained largely free of barnacles for 1.5 years, similar to commercially available silicone-based antifouling coatings []. This highlights the practical potential of 2-methylgramine derivatives as effective and environmentally friendly antifouling agents.

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